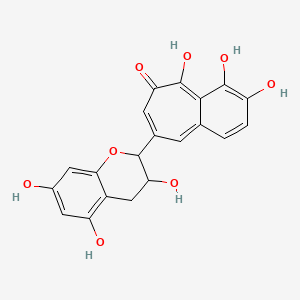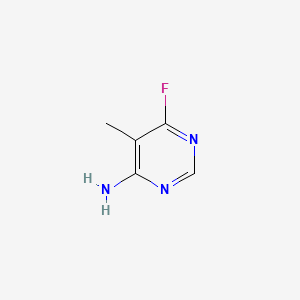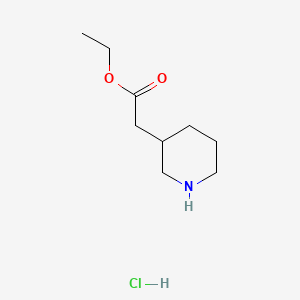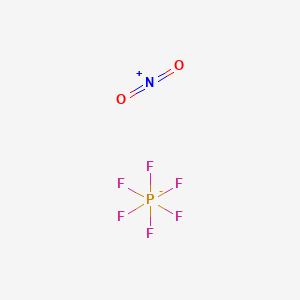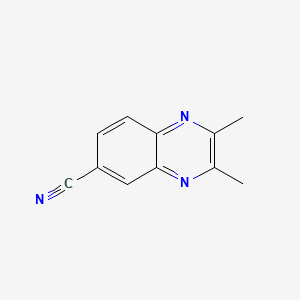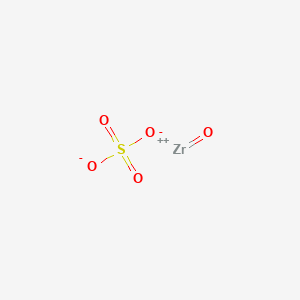![molecular formula C15H24O3 B579286 (1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid CAS No. 18319-38-5](/img/structure/B579286.png)
(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid is a carboxylic acid characterized by the presence of a carboxyl functional group (-COOH). Carboxylic acids are widespread in nature and play a crucial role in various biological and chemical processes . This compound, like other carboxylic acids, is known for its acidic properties and its ability to form hydrogen bonds, which significantly influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid typically involves the oxidation of primary alcohols or aldehydes. Common oxidizing agents used in these reactions include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃). The reaction conditions often require controlled temperatures and pH to ensure the complete conversion of the starting material to this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic oxidation of hydrocarbons. This method involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation process. The reaction is carried out at elevated temperatures and pressures to achieve high yields of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) under reflux conditions.
Major Products:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Primary alcohols.
Substitution: Acyl chlorides
Wissenschaftliche Forschungsanwendungen
(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of polymers, resins, and plasticizers .
Wirkmechanismus
The mechanism of action of (1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group (-COOH) plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. In biological systems, this compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid can be compared with other carboxylic acids such as acetic acid, citric acid, and formic acid:
Acetic Acid: Known for its use in vinegar, acetic acid has a simpler structure with only two carbon atoms.
Citric Acid: Found in citrus fruits, citric acid has three carboxyl groups and is widely used in the food and beverage industry.
Formic Acid: Present in ant venom, formic acid is the simplest carboxylic acid with only one carbon atom.
Uniqueness of Cedrolic Acid: this compound’s unique structure and reactivity make it valuable in various chemical syntheses and industrial applications. Its ability to undergo multiple types of chemical reactions and form derivatives with diverse properties sets it apart from other carboxylic acids .
Eigenschaften
CAS-Nummer |
18319-38-5 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.354 |
InChI |
InChI=1S/C15H24O3/c1-9-4-5-10-14(3,12(16)17)11-8-15(9,10)7-6-13(11,2)18/h9-11,18H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+,13-,14-,15+/m1/s1 |
InChI-Schlüssel |
FCNHCYIIJBAGAO-BIDNSIISSA-N |
SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C(=O)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B579206.png)
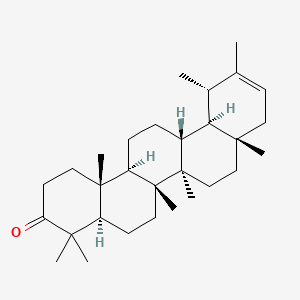
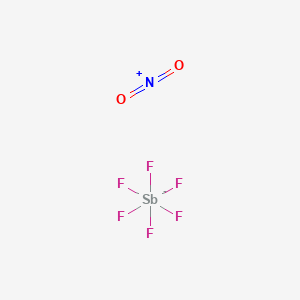
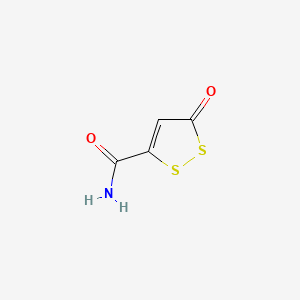
![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)
